molecular formula C22H26ClN3O4 B12375942 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde

3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde

Cat. No.: B12375942
M. Wt: 431.9 g/mol
InChI Key: YUSCBHRAFJIRMT-UHFFFAOYSA-N
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Description

3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[55]undecane-9-carbaldehyde is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a dihalide under basic conditions.

    Introduction of the benzoyl group: This step involves the acylation of the spirocyclic intermediate with 4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the benzoyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carboxylic acid.

    Reduction: 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-methanol: A reduced form of the compound with a primary alcohol group.

    3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carboxylic acid: An oxidized form with a carboxylic acid group.

Uniqueness

The uniqueness of 3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

3-[4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde

InChI

InChI=1S/C22H26ClN3O4/c23-17-2-1-16(13-18(17)26-10-5-19(28)24-21(26)30)20(29)25-11-8-22(9-12-25)6-3-15(14-27)4-7-22/h1-2,13-15H,3-12H2,(H,24,28,30)

InChI Key

YUSCBHRAFJIRMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=O)CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)N4CCC(=O)NC4=O

Origin of Product

United States

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